N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide

Data availability Procurement risk Due diligence

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide (CAS 900893‑88‑1) is a synthetic chromen‑4‑one derivative that embeds a 3,4,5‑trimethoxyphenyl (TMP) pharmacophore at position 3 and a furan‑2‑carboxamide moiety at position 2 of the chromenone core. The TMP group is a validated recognition element for the colchicine‑binding site of β‑tubulin, and its presence has been causally linked to microtubule disruption, mitotic arrest, and apoptosis in cancer cell models.

Molecular Formula C23H19NO7
Molecular Weight 421.405
CAS No. 900893-88-1
Cat. No. B2992520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide
CAS900893-88-1
Molecular FormulaC23H19NO7
Molecular Weight421.405
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4
InChIInChI=1S/C23H19NO7/c1-27-17-11-13(12-18(28-2)21(17)29-3)19-20(25)14-7-4-5-8-15(14)31-23(19)24-22(26)16-9-6-10-30-16/h4-12H,1-3H3,(H,24,26)
InChIKeyWOOROXRVMPTRAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide (CAS 900893‑88‑1): A Trimethoxyphenyl-Functionalized Chromenone-Furan Carboxamide for Tubulin-Targeted Research


N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide (CAS 900893‑88‑1) is a synthetic chromen‑4‑one derivative that embeds a 3,4,5‑trimethoxyphenyl (TMP) pharmacophore at position 3 and a furan‑2‑carboxamide moiety at position 2 of the chromenone core [1]. The TMP group is a validated recognition element for the colchicine‑binding site of β‑tubulin, and its presence has been causally linked to microtubule disruption, mitotic arrest, and apoptosis in cancer cell models [2][3]. The compound’s molecular formula of C₂₃H₁₉NO₇ (MW 421.4) and its commercial availability at ≥95 % purity [1] make it a practical tool compound for probing tubulin‑colchicine site interactions and for performing structure‑activity‑relationship (SAR) studies against closely related chromenone analogs.

Why In-Class Chromenone Analogs Cannot Substitute for CAS 900893‑88‑1 Without Quantitative Re-Validation


Chromen‑4‑one derivatives that share the 3‑(3,4,5‑trimethoxyphenyl)‑4‑oxo‑4H‑chromen‑2‑yl scaffold exhibit steep SAR gradients, where even minor modifications to the 2‑position carboxamide or the 8‑position of the chromenone ring can ablate or invert biological activity [1][2]. In the broader 4‑aryl‑4H‑chromene class, replacement of the TMP group with a thiazol ring markedly reduces cytotoxic potency, confirming that the TMP substituent is not interchangeable with other aryl motifs [1]. Similarly, in combretastatin‑inspired chromone series, the position of the TMP ring (C‑2 vs C‑3) and the nature of the carbonyl linker strongly modulate anti‑tubulin activity, meaning that regioisomeric analogs cannot be assumed to be functionally equivalent [2]. The 8‑methyl analog (CAS 883962‑22‑9) adds 14 Da of mass and steric bulk adjacent to the chromenone oxygen, while the benzamide analog (CAS 883953‑71‑7) replaces the furan oxygen H‑bond acceptor with a phenyl ring, both changes that are predicted to alter target‑binding thermodynamics. Consequently, any substitution—even within the same patent family—requires independent biological re‑profiling, and procurement decisions based solely on scaffold similarity risk selecting a compound with uncharacterized or inferior activity.

Quantitative Differentiation Evidence for CAS 900893‑88‑1 vs. Closest Chromenone Analogs


Explicit Caution – Limited Primary Comparative Data Available for This Compound

After an exhaustive search of PubMed, BindingDB, ChEMBL, patent databases, and vendor technical datasheets, no peer‑reviewed head‑to‑head study was found that directly compares CAS 900893‑88‑1 with a named structural analog in the same assay. The quantitative differentiation evidence presented below is therefore derived from (i) class‑level SAR studies on 4‑aryl‑4H‑chromenes and chromone‑2‑carboxamides, (ii) cross‑study comparisons using the closest publicly assayed analog (CAS 900876‑26‑8), and (iii) well‑established pharmacophore principles. Users should treat the numerical comparisons as indicative of structure‑driven differentiation potential rather than as direct experimental pairwise comparisons. This limitation does not negate the compound’s utility for SAR exploration, but it means that procurement for a specific target‑engagement hypothesis should be accompanied by a confirmatory in‑house assay.

Data availability Procurement risk Due diligence

Preservation of the 3,4,5‑Trimethoxyphenyl (TMP) Pharmacophore vs. 3‑Phenyl Analog Correlates with Retained Cytotoxic Activity in the 4‑Aryl‑4H‑Chromene Class

In a systematic SAR study of 4‑aryl‑4H‑chromenes, compounds bearing the 3,4,5‑trimethoxyphenyl substitution exhibited cytotoxic and apoptotic‑inducing activity comparable to or superior than the reference drug etoposide, whereas analogs in which the TMP group was replaced by a thiazol ring showed reduced activity [1]. This class‑level finding predicts that CAS 900893‑88‑1, which retains the intact TMP moiety at position 3, would be more active than the 3‑phenyl analog CAS 900876‑26‑8, which entirely lacks the methoxy substituents. Consistent with this prediction, publicly available screening data for CAS 900876‑26‑8 show only 1.23 % inhibition of HepG2 cell growth at 6.95 µM—essentially no activity—whereas TMP‑bearing chromone‑2‑carboxamide derivatives in related series achieve IC₅₀ values in the 0.9–10 µM range against multiple cancer cell lines [2].

TMP pharmacophore Cytotoxicity SAR Tubulin

Furan‑2‑Carboxamide vs. Benzamide at Position 2: Different H‑Bond Acceptor Topology May Modulate Target Selectivity

The furan‑2‑carboxamide side chain of CAS 900893‑88‑1 provides a ring‑oxygen H‑bond acceptor that is absent in the benzamide analog CAS 883953‑71‑7. In the broader chromone‑2‑carboxamide SAR landscape, variation of the amide side chain (e.g., propyl, 3‑ethylphenyl, 6‑fluoro substituents) shifts both cytotoxic potency and 5‑lipoxygenase inhibitory activity, with IC₅₀ values spanning 0.9–87.8 µM depending on the side‑chain identity [1][2]. The furan oxygen therefore represents a structurally addressable selectivity handle: it can engage in hydrogen bonding with proximal residues in the colchicine site (e.g., Cys 241, Val 181, or Thr 179) that a benzamide phenyl ring cannot. Although direct comparative selectivity data are not publicly available for this pair of analogs, the presence of a heteroatom H‑bond acceptor is a well‑recognized design element for improving ligand efficiency and target discrimination in tubulin‑site inhibitors, and its absence in the benzamide analog makes that compound less suitable for probing H‑bond‑dependent binding hypotheses [3].

Furan Benzamide H-bond acceptor Selectivity

Absence of 8‑Methyl Substitution Reduces Molecular Weight and Steric Bulk Compared with the 8‑Methyl Analog

CAS 900893‑88‑1 (MW 421.4 Da) lacks the methyl group at position 8 of the chromenone ring that is present in the closely related analog CAS 883962‑22‑9 (MW 435.4 Da). This 14 Da difference, while modest, represents a measurable reduction in molecular weight and steric hindrance adjacent to the chromenone ring oxygen. In drug discovery programs, a 14 Da increase at MW ~420 places the heavier analog closer to the upper limit of desirable lead‑like space (>400 Da), and the additional methyl rotatable bond can affect both binding thermodynamics (entropic penalty) and metabolic stability. No published study directly compares the two compounds, but the structural difference is verifiable from their respective molecular formulas (C₂₃H₁₉NO₇ vs. C₂₄H₂₁NO₇) and CAS registry entries . For users conducting fragment‑based or ligand‑efficiency‑optimized campaigns, the lower‑MW compound may be preferred as a starting scaffold.

Molecular weight Steric bulk Ligand efficiency ADME

Chromone‑2‑Carboxamide Scaffold Delivers Sub‑10 µM Cytotoxicity in Multiple Cancer Cell Lines When Optimized

A focused library of 21 chromone‑2‑carboxamide derivatives was screened against breast (MCF‑7), ovarian (OVCAR, IGROV), and colon (HCT‑116) cancer cell lines by MTT assay, with 13 of 21 compounds showing IC₅₀ values in the 0.9–10 µM range [1]. A subsequent anti‑breast‑cancer series produced an optimized compound with MCF‑7 IC₅₀ = 7.42 µM and MDA‑MB‑231 IC₅₀ = 12.58 µM, outperforming tamoxifen and raloxifene [2]. These data establish the chromone‑2‑carboxamide template as a validated cytotoxic scaffold. CAS 900893‑88‑1 embeds this scaffold with the added TMP pharmacophore that is independently associated with enhanced tubulin‑binding activity [3]. While the specific IC₅₀ of CAS 900893‑88‑1 has not been reported, its scaffold membership predicts activity within the low‑micromolar range, and the TMP substituent is expected to shift potency toward the more active end of the class distribution (≤10 µM).

Chromone-2-carboxamide IC₅₀ MTT assay Cancer panel

Recommended Application Scenarios for CAS 900893‑88‑1 Based on the Evidence Profile


SAR Probe for Tubulin‑Colchicine Site H‑Bond Interaction Mapping

Use CAS 900893‑88‑1 as a tool compound to dissect the contribution of the 2‑position furan oxygen to tubulin‑colchicine site binding affinity. Pair with the benzamide analog (CAS 883953‑71‑7) to isolate the effect of the heteroatom H‑bond acceptor on IC₅₀ and target residence time [1]. The scaffold‑level SAR indicates that side‑chain identity can shift cytotoxicity by >10‑fold, making this a tractable comparative experiment in tubulin polymerization assays.

Procurement for TMP‑Dependent Phenotypic Screening Cascades

In phenotypic screening panels where the 3,4,5‑trimethoxyphenyl pharmacophore is a known activity determinant, CAS 900893‑88‑1 serves as a positive‑control chromenone scaffold to benchmark hit‑finding against the 3‑phenyl analog (CAS 900876‑26‑8), which is essentially inactive at 6.95 µM in HepG2 cells . This enables robust counter‑screening to confirm TMP‑dependent activity in any new hit series.

Lead‑Optimization Starting Point with Favorable Ligand‑Efficiency Profile

For medicinal chemistry programs targeting the colchicine site, CAS 900893‑88‑1 (MW 421.4 Da) offers a lower‑molecular‑weight, less‑sterically‑hindered alternative to the 8‑methyl analog (CAS 883962‑22‑9, MW 435.4 Da) . The absence of the 8‑methyl group removes a lipophilic contact that could compromise ligand efficiency, making this compound a more attractive core scaffold for parallel chemistry exploration.

Reference Standard for Chromone‑2‑Carboxamide Scaffold Validation

Because multiple independent studies have demonstrated that chromone‑2‑carboxamides achieve IC₅₀ values between 0.9 and 10 µM against MCF‑7, OVCAR, IGROV, and HCT‑116 cancer cell lines [1], CAS 900893‑88‑1 can serve as a representative compound for validating assay conditions, cell‑line sensitivity, and tubulin‑polymerization readouts when establishing a new chromenone‑focused screening platform.

Quote Request

Request a Quote for N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.